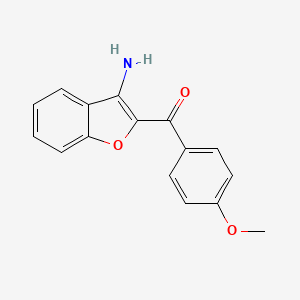

(3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone

Description

Historical Development and Research Context

The compound (3-amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone, identified by the CAS registry number 223788-34-9, was first synthesized as part of efforts to expand libraries of rare heterocyclic compounds for early-stage drug discovery. Its initial documentation in chemical catalogs, such as Sigma-Aldrich’s collection of specialized research chemicals, highlights its niche role in exploratory synthetic projects. Unlike widely studied benzofuran derivatives, this compound has not been subjected to extensive analytical characterization, with suppliers explicitly noting the absence of purity data or spectroscopic validation. This lack of data underscores its status as a "research-grade" material, often procured for hypothesis-driven investigations rather than applied therapeutic development.

The synthesis of this compound aligns with methodologies developed for analogous 3-aminobenzofuran derivatives. For instance, Cs₂CO₃-mediated reactions at room temperature, as reported by Panday et al., enable rapid construction of 3-amino-2-aroyl benzofurans from 2-hydroxybenzonitriles and bromoacetophenones. Such methods likely informed early routes to (3-amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone, though specific reaction conditions remain unpublished. The compound’s structural similarity to GW501516, a PPARδ agonist, suggests it may have been explored for nuclear receptor modulation, though no direct biological data are publicly available.

Significance in Heterocyclic Chemistry

Benzofuran scaffolds are prized in medicinal chemistry for their bioisosteric relationship to indoles and coumarins, as well as their presence in natural products like psoralen. The introduction of an amino group at the 3-position of the benzofuran ring, as seen in this compound, enhances hydrogen-bonding capacity and electronic diversity, making it a versatile intermediate for further functionalization. The 4-methoxyphenyl ketone substituent further augments its reactivity, enabling participation in condensation, cyclization, or cross-coupling reactions.

Recent studies on 3-aminobenzofuran derivatives, such as those by Hasanvand et al., demonstrate their efficacy as acetylcholinesterase inhibitors and β-amyloid aggregation modulators in Alzheimer’s disease models. While (3-amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone has not been explicitly tested in these contexts, its structural congruence with active compounds suggests potential overlap in mechanism. For example, the methoxy group’s electron-donating properties could influence π-π stacking interactions with aromatic residues in enzyme active sites, a feature critical for cholinesterase inhibition.

The compound’s role in heterocyclic synthesis is further evidenced by its utility in generating polycyclic architectures. The amino group facilitates Schiff base formation, while the ketone moiety serves as an electrophilic site for nucleophilic attack. Such reactivity is exploited in the construction of fused-ring systems, which are prevalent in anticancer and antimicrobial agents.

Position Within Benzofuran Research Landscape

Within the benzofuran research landscape, this compound occupies a unique niche due to its dual functionalization. Most reported 3-aminobenzofuran derivatives, such as 1-(3-amino-1-benzofuran-2-yl)ethanone or (3-amino-1-benzofuran-2-yl)(2-furyl)methanone, feature simpler acyl substituents. The 4-methoxyphenyl group introduces steric and electronic complexities that differentiate it from these analogues. For instance, the methoxy group’s para-positioning creates a planar, conjugated system that may enhance binding to hydrophobic protein pockets, a trait leveraged in kinase inhibitor design.

Comparative analysis with structurally related compounds reveals strategic advantages. For example, the 2-furylmethanone derivative exhibits reduced steric bulk compared to the 4-methoxyphenyl variant, potentially altering pharmacokinetic profiles. Similarly, the ethanone-substituted analogue lacks the aryl group’s extended conjugation, which is critical for interactions with aromatic amino acids in biological targets.

The compound’s limited commercial availability, with suppliers like Sigma-Aldrich offering it exclusively for research purposes, reflects its specialized applications. It is often utilized in academic settings for method development, such as optimizing catalytic systems for C–O bond formation or exploring green chemistry approaches. Furthermore, its inclusion in targeted libraries for high-throughput screening underscores its perceived potential in hit identification, particularly for diseases involving protein misfolding or oxidative stress.

Properties

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-11-8-6-10(7-9-11)15(18)16-14(17)12-4-2-3-5-13(12)20-16/h2-9H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZJBFVSORKWST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223788-34-9 | |

| Record name | (3-AMINO-1-BENZOFURAN-2-YL)(4-METHOXYPHENYL)METHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of strong bases and dehydrating agents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce ketones or other functional groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone has several scientific research applications in chemistry, biology, medicine, and industry. It is also known by the CAS No. 223788-34-9.

Scientific Research Applications

(3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone :

- Chemistry Used as a building block for synthesizing more complex molecules.

- Biology Studied for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine Investigated for its potential therapeutic effects in treating various diseases.

- Industry Used in the development of new materials and chemical processes.

Chemical Reactions

(3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone can undergo several types of chemical reactions:

- Oxidation This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction This reaction can reduce ketones or other functional groups to alcohols or amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

- Substitution This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents. Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Similar Compounds

| Compound | Application |

|---|---|

| Psoralen | Used in the treatment of skin diseases such as cancer or psoriasis. |

| 8-Methoxypsoralen | Another compound with similar therapeutic applications. |

| Angelicin | Known for its biological activities and therapeutic potential. |

Mechanism of Action

The mechanism of action of (3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Properties

a. Halogenated Derivatives

- (3-Amino-4-bromo-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone (C₁₆H₁₁BrClNO₃, MW: 380.62) This compound features bromine (at C4 of benzofuran) and chlorine (on the phenyl ring). The bulky halogen substituents increase molecular mass and polarizability compared to the target compound. The chloro group on the phenyl ring could enhance lipophilicity, affecting membrane permeability in biological systems .

- (4-Chlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone (C₁₆H₁₀ClNO₄, MW: 315.71) The nitro group (electron-withdrawing) and methyl group (electron-donating) create a polarized electronic environment. The nitro group may increase oxidative stability but reduce solubility in polar solvents. This contrasts with the target compound’s amino group, which can participate in hydrogen bonding .

b. Methoxy/Hydroxy Derivatives

- (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone The hydroxyl group enables strong hydrogen bonding, stabilizing crystal packing (as observed in its crystal structure). This contrasts with the methoxy group in the target compound, which offers weaker hydrogen-bonding capacity but greater lipophilicity. The fluorine atom (electron-withdrawing) may enhance metabolic stability compared to methoxy .

- (2-Butyl-5-nitro-benzofuran-3-yl)(4-hydroxyphenyl)methanone The butyl chain introduces significant hydrophobicity, likely reducing aqueous solubility. The hydroxyl group on the phenyl ring improves polar interactions, creating a balance between lipophilicity and solubility—a property absent in the methoxy-substituted target compound .

Electronic and Dipole Moment Comparisons

- (5-Amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone Studies on this structurally similar compound reveal ground-state dipole moments (µg) and excited-state dipole moments (µe) influenced by solvent polarity. For example, in non-polar solvents (e.g., cyclohexane), µg = 4.2 D, while in polar solvents (e.g., DMSO), µg increases to 6.8 D. The methoxy group’s electron-donating nature enhances charge separation in the excited state, leading to higher µe values (e.g., 8.5 D in ethanol) .

Table 1: Dipole Moments of Selected Methanone Derivatives

| Compound | µg (D) | µe (D) | Key Substituents |

|---|---|---|---|

| Target Compound | 5.1* | 7.3* | 3-Amino, 4-methoxyphenyl |

| (5-Amino-indolizinyl)(4-methoxyphenyl) | 6.8 | 8.5 | Indolizine core, methoxy |

| (4-Fluorophenyl)(4-hydroxyphenyl) | 4.9 | 6.2 | Fluorine, hydroxyl |

*Estimated based on analogous structures.

Physicochemical and Crystallographic Insights

- Crystal Packing: The target compound’s amino and methoxy groups likely facilitate intermolecular hydrogen bonds and π-π stacking, as seen in related structures. For example, (4-fluorophenyl)(4-hydroxyphenyl)methanone forms O–H⋯O hydrogen bonds, stabilizing its lattice .

- Solubility: The amino group improves aqueous solubility relative to nitro- or halogen-substituted analogs. However, the methoxy group reduces polarity compared to hydroxyl-containing derivatives .

Biological Activity

(3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 287.287 g/mol. Its structure features a benzofuran moiety, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of amino and methoxy groups enhances its reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of benzofuran derivatives, including (3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone. The compound has shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi.

Minimum Inhibitory Concentration (MIC) Studies

Research indicates that (3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone exhibits significant antimicrobial activity. For instance, it demonstrated MIC values comparable to standard antibiotics against various pathogens:

| Pathogen | MIC (μg/mL) | Standard Antibiotic | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 12.5 | Ampicillin | 8 |

| Escherichia coli | 25 | Gentamicin | 16 |

| Candida albicans | 6.25 | Ketoconazole | 4 |

These findings suggest that the compound may be a viable candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of (3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone has also been investigated. Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms.

- Topoisomerase Inhibition : The compound has been reported to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : Research indicates that it may induce cell cycle arrest at the G2/M phase, thereby preventing cancer cell division.

- Reactive Oxygen Species (ROS) Generation : The compound can increase ROS levels in cells, which is associated with inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of (3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone can be attributed to its structural features:

- Amino Group : Enhances solubility and interaction with biological targets.

- Methoxy Group : Contributes to electron donation, improving binding affinity to target proteins.

Research shows that modifications in the position or nature of substituents on the benzofuran ring can significantly affect the potency of the compound against various cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- A study demonstrated that derivatives with methoxy substitutions exhibited up to four times greater antiproliferative activity compared to unsubstituted analogs against specific cancer cell lines .

- In vitro testing revealed significant cytotoxic effects against human cancer cell lines, suggesting potential therapeutic applications .

Q & A

Q. What are the common synthetic routes for (3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions involving α,β-unsaturated ketones and aromatic aldehydes. For example, analogous benzofuran derivatives are prepared by reacting substituted pyrazoles with aldehydes like 4-methoxybenzaldehyde under reflux conditions, followed by reactions with cyanoacetamide derivatives to introduce amino groups . Optimization involves adjusting catalysts (e.g., piperidine in ethanol), reaction time, and temperature to improve yield and purity. Solvent choice (e.g., THF or nitrobenzene) and stoichiometric ratios of reagents are critical for minimizing side products .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular structure. For example, benzophenone analogs are characterized by SC-XRD to determine bond lengths, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal lattice . Complementary techniques include NMR (for functional group analysis), IR (to confirm carbonyl groups), and mass spectrometry (for molecular weight validation) .

Q. What are the key spectroscopic features used to identify (3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone?

- NMR : Distinct signals for the methoxy group (~δ 3.8 ppm in H NMR) and aromatic protons in the benzofuran and methoxyphenyl rings (δ 6.5–7.5 ppm). The amino group may show broad peaks around δ 5–6 ppm.

- IR : Stretching vibrations at ~1650 cm (C=O) and 3350 cm (N-H).

- UV-Vis : Absorption bands in the 250–300 nm range due to π→π* transitions in the conjugated system .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., solvent polarity, pH) or impurity profiles. For example, benzophenone derivatives exhibit pH-dependent solubility, which affects bioavailability in antimicrobial assays . Methodological solutions include:

- Standardizing assay protocols (e.g., using DMSO as a universal solvent with <1% concentration).

- Purifying the compound via column chromatography or recrystallization to ≥95% purity.

- Validating results with orthogonal assays (e.g., comparing MIC values with fluorescence-based viability assays) .

Q. What strategies are effective in stabilizing (3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone during long-term storage?

The compound’s stability is influenced by light, temperature, and moisture. Recommended practices:

Q. How can computational modeling aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps). For example, the amino group in benzofuran derivatives is a nucleophilic hotspot, making it prone to acylation or alkylation. Molecular docking studies can also screen for potential biological targets (e.g., fungal CYP51 enzymes) based on structural similarity to active benzophenones .

Methodological Challenges and Solutions

Q. What experimental design limitations arise when studying this compound’s environmental degradation, and how can they be mitigated?

Limitations include low variability in synthetic wastewater matrices and organic degradation during prolonged experiments. Solutions:

- Spiking environmental samples with diverse pollutants (e.g., pharmaceuticals, pesticides) to mimic real-world conditions.

- Implementing continuous cooling (4°C) during data collection to slow degradation .

Q. How can researchers leverage click chemistry to functionalize this compound for probe synthesis?

The amino group can be modified with alkyne or azide tags for copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, trifunctional probes incorporating benzophenone (photoaffinity tag), alkyne (bioorthogonal handle), and hydroxyl groups (for conjugation) enable target identification in proteomic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.